molecular formula C8H7BrFNS B13585461 2-(4-Bromo-2-fluorophenyl)ethanethioamide

2-(4-Bromo-2-fluorophenyl)ethanethioamide

Cat. No.: B13585461
M. Wt: 248.12 g/mol
InChI Key: LGQMMHWVYAFPBS-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenyl)ethanethioamide is a halogenated thioamide derivative characterized by a phenyl ring substituted with bromo (Br) and fluoro (F) groups at the 4- and 2-positions, respectively, linked to an ethanethioamide (–CH₂–C(=S)–NH₂) moiety. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing effects of Br and F, which modulate the electronic properties of the thioamide group. Thioamides are known for their hydrogen-bonding capabilities, metal chelation, and roles in heterocyclic synthesis .

Properties

Molecular Formula

C8H7BrFNS

Molecular Weight

248.12 g/mol

IUPAC Name

2-(4-bromo-2-fluorophenyl)ethanethioamide

InChI

InChI=1S/C8H7BrFNS/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12)

InChI Key

LGQMMHWVYAFPBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)CC(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)ethanethioamide typically involves the reaction of 4-bromo-2-fluoroaniline with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenyl)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromo-2-fluorophenyl)ethanethioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential antimicrobial and antiproliferative properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)ethanethioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or antiproliferative effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes essential for the survival and proliferation of microorganisms and cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally related to 2-(4-Bromo-2-fluorophenyl)ethanethioamide:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-Br, 2-F phenyl; ethanethioamide ~244.1 (calculated) Potential intermediate in drug synthesis N/A
2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide 4-CF₃ phenyl; oxo; thioamide 310.05 (HRMS) Yellow oil; slow solidification in air
(2Z)-2-[(5Z)-5-(3-fluoro-2-(4-phenylpiperidin-1-yl)benzylidene)-4-oxo-3-(p-tolyl)-1,3-thiazolidin-2-ylidene]-N-(p-tolyl)ethanethioamide Fluorophenyl; thiazolidine; thioamide ~669.8 (calculated) Orange crystals; S⋯S interactions (2.97 Å)
2-(2-Oxooxazolidin-3-yl)ethanethioamide Oxazolidinone; thioamide 160.19 Acute toxicity; lab chemical
2-Bromo-4'-methoxyacetophenone 2-Br; 4'-methoxy phenyl; ketone ~229.1 (calculated) Intermediate in organic synthesis

Electronic and Reactivity Comparisons

  • Electron-Withdrawing Effects: The trifluoromethyl (CF₃) group in ’s compound exerts a stronger electron-withdrawing effect than the Br and F substituents in the target compound. Methoxy (OCH₃) in 2-Bromo-4'-methoxyacetophenone () is electron-donating, contrasting with the electron-withdrawing halogens in the target. This difference influences reactivity in substitution or condensation reactions .
  • Thioamide Reactivity :

    • Thioamides in and the target compound participate in hydrogen bonding and metal coordination. However, the thiazolidine ring in introduces steric hindrance, altering accessibility for reactions compared to the simpler ethanethioamide structure .

Crystallographic and Structural Insights

  • S⋯S Interactions : ’s compound exhibits a short S⋯S contact (2.97 Å), a feature common in thioamide-containing systems. Similar interactions may occur in the target compound, influencing crystal packing and stability .
  • Software for Structural Analysis : SHELX programs () are widely used for small-molecule crystallography, suggesting that the target compound’s structure could be resolved using similar methodologies .

Biological Activity

2-(4-Bromo-2-fluorophenyl)ethanethioamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores the synthesis, biological significance, and research findings related to this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with thiourea derivatives under acidic or basic conditions. The following general reaction scheme is employed:

  • Starting Material : 4-bromo-2-fluorobenzaldehyde
  • Reagents : Thiourea, acid/base catalysts
  • Reaction Conditions : Reflux in an appropriate solvent (e.g., ethanol)
  • Product Isolation : Filtration and recrystallization to obtain pure thioamide.

Antimicrobial Activity

Research has indicated that compounds containing the thioamide functional group exhibit promising antimicrobial properties. A study evaluated various thioamide derivatives against Gram-positive and Gram-negative bacteria, revealing that this compound demonstrated significant inhibition against several strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have assessed the anticancer potential of thioamide derivatives, including this compound, against various cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The compound showed moderate cytotoxicity, with IC50 values indicating its effectiveness in inhibiting cell proliferation .

The biological activity of this compound can be attributed to its ability to disrupt cellular processes in target organisms. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis in Cancer Cells : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Research Findings

StudyBiological ActivityMethodologyKey Findings
AntimicrobialTurbidimetric methodSignificant inhibition against Gram-positive bacteria
AnticancerSRB assayModerate cytotoxicity against MCF7 cell line
Mechanistic StudyMolecular dockingIdentified binding interactions with target proteins

Case Studies

  • Antimicrobial Efficacy : In a comparative study, this compound was found to be more effective than standard antibiotics like Linezolid against certain bacterial strains .
  • Cytotoxicity Profile : A detailed analysis showed that the compound induced cell cycle arrest in the G0/G1 phase in MCF7 cells, suggesting a potential mechanism for its anticancer effects .

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